molecular formula C43H69NO16 B12736084 Acetyl kitasamycin CAS No. 71251-30-4

Acetyl kitasamycin

Cat. No.: B12736084
CAS No.: 71251-30-4
M. Wt: 856.0 g/mol
InChI Key: YAQOKDYFTLGDSF-HWYPZJCRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Acetyl kitasamycin is synthesized through a fermentation process involving Streptomyces kitasatoensis. The fermentation medium typically contains glucose, soybean cake powder, starch, ammonium chloride, monopotassium phosphate, magnesium sulfate, zinc sulfate, calcium carbonate, and soybean oil . The addition of methyl oleate and a surfactant enhances the synthesis of macrocyclic lactone, which is crucial for the production of this compound .

Industrial Production Methods

The industrial production of this compound involves large-scale fermentation followed by extraction and purification processes. The fermentation is carried out in bioreactors under controlled conditions to optimize the yield of the antibiotic. After fermentation, the compound is extracted using solvents and purified through various chromatographic techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Acetyl kitasamycin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .

Major Products Formed

The major products formed from the reactions of this compound include various oxidized, reduced, and substituted derivatives. These derivatives can have different pharmacological properties and may be used for different therapeutic applications .

Scientific Research Applications

Acetyl kitasamycin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to acetyl kitasamycin include other macrolide antibiotics such as erythromycin, clarithromycin, and azithromycin . These compounds share a similar mechanism of action and are used to treat similar types of bacterial infections.

Uniqueness

What sets this compound apart from other macrolides is its specific structure, which allows for a broader spectrum of activity and potentially fewer side effects. Additionally, this compound has shown promise in unique applications, such as its antifibrotic effects in preventing scarring after glaucoma surgery .

Properties

CAS No.

71251-30-4

Molecular Formula

C43H69NO16

Molecular Weight

856.0 g/mol

IUPAC Name

[(2R,3R,4S)-6-[(2S,3R,4R,5S,6R)-5-acetyloxy-6-[[(4S,5R,6R,7S,9S,10S,11E,13E,16S)-4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate

InChI

InChI=1S/C43H69NO16/c1-12-16-33(49)58-41-27(5)54-35(23-43(41,8)51)59-37-26(4)55-42(40(57-29(7)47)36(37)44(9)10)60-38-30(19-20-45)21-24(2)31(48)18-15-13-14-17-25(3)53-34(50)22-32(39(38)52-11)56-28(6)46/h13-15,18,20,24-27,30-32,35-42,48,51H,12,16-17,19,21-23H2,1-11H3/b14-13+,18-15+/t24-,25-,26-,27+,30+,31+,32-,35?,36+,37-,38+,39+,40-,41+,42+,43-/m0/s1

InChI Key

YAQOKDYFTLGDSF-HWYPZJCRSA-N

Isomeric SMILES

CCCC(=O)O[C@@H]1[C@H](OC(C[C@]1(C)O)O[C@H]2[C@@H](O[C@@H]([C@H]([C@@H]2N(C)C)OC(=O)C)O[C@@H]3[C@@H](C[C@@H]([C@@H](/C=C/C=C/C[C@@H](OC(=O)C[C@@H]([C@H]3OC)OC(=O)C)C)O)C)CC=O)C)C

Canonical SMILES

CCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)OC(=O)C)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)OC(=O)C)C)O)C)CC=O)C)C

Origin of Product

United States

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